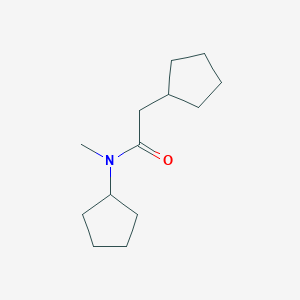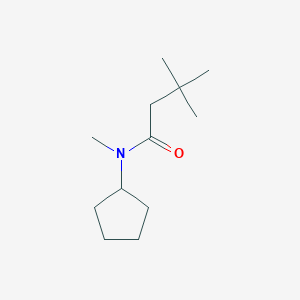
N-cyclopentyl-N,3,3-trimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N,3,3-trimethylbutanamide, also known as CTB, is a compound that has gained attention in the scientific community due to its potential applications in research. CTB belongs to the class of compounds known as amides, which are widely used in various fields of chemistry and biology.
Wirkmechanismus
N-cyclopentyl-N,3,3-trimethylbutanamide binds to the Nav1.8 sodium channel in a voltage-dependent manner, blocking the influx of sodium ions into the cell. This results in a decrease in the excitability of neurons, leading to a reduction in pain sensation. N-cyclopentyl-N,3,3-trimethylbutanamide has also been shown to modulate other ion channels and receptors, such as the TRPV1 receptor, which is involved in thermosensation and pain.
Biochemical and Physiological Effects:
N-cyclopentyl-N,3,3-trimethylbutanamide has been shown to reduce pain sensation in animal models of neuropathic and inflammatory pain. N-cyclopentyl-N,3,3-trimethylbutanamide has also been shown to have anti-inflammatory effects, reducing the release of pro-inflammatory cytokines in response to injury or infection. Additionally, N-cyclopentyl-N,3,3-trimethylbutanamide has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-N,3,3-trimethylbutanamide is its selectivity for the Nav1.8 sodium channel, making it a potential candidate for the development of new pain medications with fewer side effects. However, one limitation of N-cyclopentyl-N,3,3-trimethylbutanamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-N,3,3-trimethylbutanamide. One area of interest is the development of new pain medications based on N-cyclopentyl-N,3,3-trimethylbutanamide. Another area of interest is the investigation of N-cyclopentyl-N,3,3-trimethylbutanamide's effects on other ion channels and receptors, such as the TRPV1 receptor. Additionally, N-cyclopentyl-N,3,3-trimethylbutanamide's anti-inflammatory and anxiolytic effects warrant further investigation. Finally, the development of more soluble forms of N-cyclopentyl-N,3,3-trimethylbutanamide could improve its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-cyclopentyl-N,3,3-trimethylbutanamide involves the reaction of cyclopentylamine with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine. The reaction yields N-cyclopentyl-N,3,3-trimethylbutanamide as a white solid with a melting point of 93-95°C. The purity of N-cyclopentyl-N,3,3-trimethylbutanamide can be determined using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N,3,3-trimethylbutanamide has been used in various research studies due to its ability to modulate ion channels and receptors in the nervous system. Specifically, N-cyclopentyl-N,3,3-trimethylbutanamide has been shown to selectively block the Nav1.8 sodium channel, which is involved in pain sensation. This makes N-cyclopentyl-N,3,3-trimethylbutanamide a potential candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N,3,3-trimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)9-11(14)13(4)10-7-5-6-8-10/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTLIYFRLFUUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(C)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

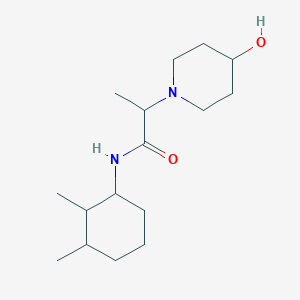
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7507012.png)
![N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-2H-chromene-3-carboxamide](/img/structure/B7507017.png)
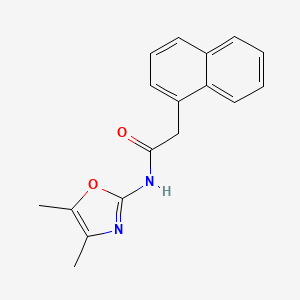
![Cyclobutyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507025.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7507032.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7507035.png)
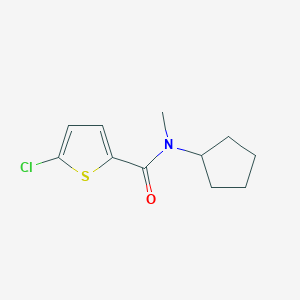
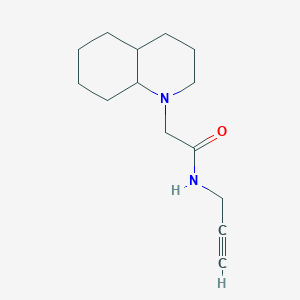
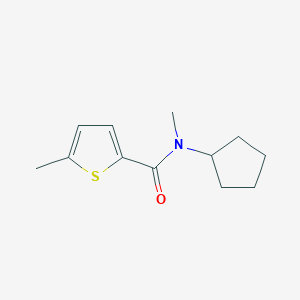
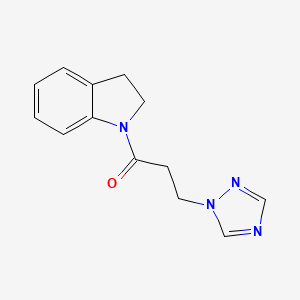
![N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7507076.png)
![N,N-dimethyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507083.png)
